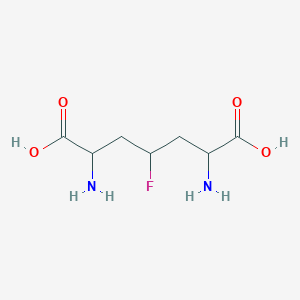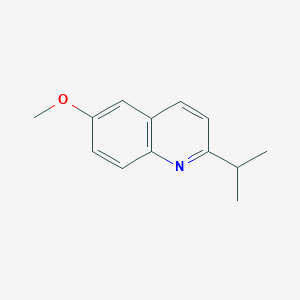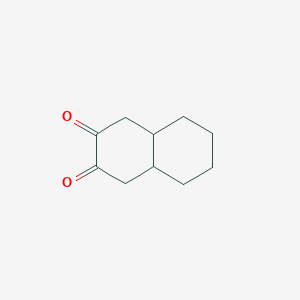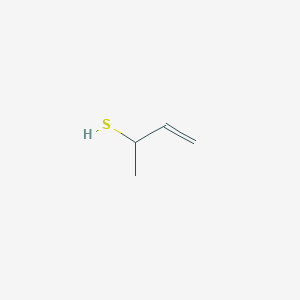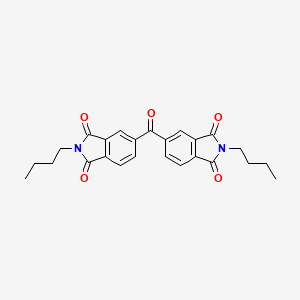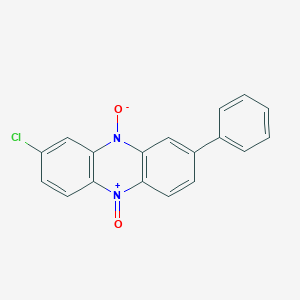
2,3-Dibromopropyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromopropyl carbonochloridate is a chemical compound known for its applications in various industrial processes. It is characterized by the presence of bromine and chlorine atoms, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromopropyl carbonochloridate typically involves the bromination of propyl derivatives followed by chlorination. One common method includes the reaction of 2,3-dibromopropanol with phosgene under controlled conditions to yield the desired carbonochloridate. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high purity and yield of the final product. Safety measures are crucial due to the toxic nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromopropyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce carbonyl compounds.
Scientific Research Applications
2,3-Dibromopropyl carbonochloridate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromopropyl carbonochloridate involves its reactivity with nucleophiles and other reactive species. The presence of bromine and chlorine atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Tris(2,3-dibromopropyl) isocyanurate: A brominated flame retardant with similar reactivity.
2,3-Dibromopropyl phosphate: Another brominated compound used in flame retardants.
Uniqueness: 2,3-Dibromopropyl carbonochloridate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it valuable in multiple scientific and industrial applications.
Properties
CAS No. |
6099-84-9 |
|---|---|
Molecular Formula |
C4H5Br2ClO2 |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
2,3-dibromopropyl carbonochloridate |
InChI |
InChI=1S/C4H5Br2ClO2/c5-1-3(6)2-9-4(7)8/h3H,1-2H2 |
InChI Key |
LRECUZOYWSFTMP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



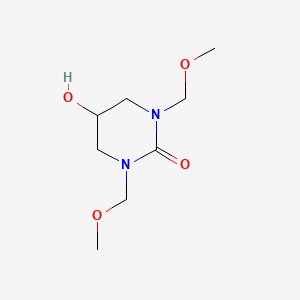
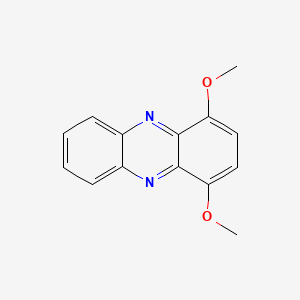
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)

